molecular formula C8H18N2O B1277604 [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol CAS No. 878684-92-5

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol

Cat. No. B1277604
CAS RN: 878684-92-5
M. Wt: 158.24 g/mol
InChI Key: DKZYZXCBFQTPCF-UHFFFAOYSA-N
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Description

“[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C8H18N2O . It is an amino alcohol formed by the reduction of the amino acid proline . The compound is also known as prolinol .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a propyl group attached to the nitrogen atom and a hydroxyl group attached to the methylene carbon .

Scientific Research Applications

Organic Synthesis

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol: is a valuable intermediate in organic synthesis. It is used to synthesize complex molecules due to its reactive amine group, which can undergo various chemical reactions. For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to produce 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene , a compound that could have potential applications in creating new materials or pharmaceuticals .

Pharmaceuticals

In the pharmaceutical industry, this compound’s pyrrolidine ring makes it a versatile scaffold for drug development. The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule . This compound could be used to develop new medications with improved efficacy and safety profiles.

Agrochemicals

The aminopropyl group of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can be utilized to create agrochemicals. Its structure allows for the synthesis of novel pesticides or herbicides, potentially leading to more effective and environmentally friendly agricultural practices .

Dyestuff Industry

This compound can serve as an intermediate in the production of dyes. Its chemical structure allows it to bind to various substrates, which can be useful in developing new colors and patterns for textiles and other materials .

Stereochemistry Research

The stereogenicity of the pyrrolidine ring in [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol provides an excellent opportunity for stereochemistry research. Different stereoisomers can be synthesized and studied for their biological activity, which is crucial for understanding the binding mode of drug candidates to enantioselective proteins .

ADME/Tox Studies

The introduction of the pyrrolidine ring into new compounds can significantly affect their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Researchers can use this compound to modify physicochemical parameters and optimize drug candidates for better ADME/Tox results .

Enantioselective Synthesis

The compound’s ability to form different stereoisomers makes it a valuable agent in enantioselective synthesis. This is particularly important in the pharmaceutical industry, where the spatial orientation of a drug’s components can dramatically influence its therapeutic effects .

Material Science

Finally, the reactivity of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can be harnessed in material science to create new polymers or coatings with unique properties. Its potential to react with various chemical partners can lead to the development of innovative materials with specific characteristics .

properties

IUPAC Name

[1-(3-aminopropyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZYZXCBFQTPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424601
Record name [1-(3-aminopropyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878684-92-5
Record name [1-(3-aminopropyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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